4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one
Overview
Description
4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is a benzodiazepine derivative . Benzodiazepines and their derivatives have been the focus of interest due to their pharmacological and chemical properties . They are used as raw materials for the synthesis of substances with antibacterial and antitumor activities . They are also used as secondary analgesics or as co-analgesics .
Synthesis Analysis
The synthesis of (4-methyl-1, 5-dihydro, 1, 5-benzodiazepin-2-ylidene)-aryl-amines was accomplished through the condensation of o-phenylenediamine and acetoacetanilide catalyzed by CdCl2 under thermal and microwave irradiation .Molecular Structure Analysis
The molecular formula of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is C10H10N2O . The seven-membered diazepine ring adopts a boat-shaped conformation . The mean planes of the two rings of the benzodiazepine unit are inclined to each other .Chemical Reactions Analysis
In the crystal structure of a similar compound, molecules are linked by pairs of N—H O hydrogen bonds, forming inversion dimers with an R2 2(8) ring motif . The dimers are linked by C—H interactions, forming layers lying parallel to (101) .Physical And Chemical Properties Analysis
The average mass of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is 174.199 Da . The monoisotopic mass is 174.079315 Da . Further physical and chemical properties such as density, boiling point, and melting point are not provided in the search results .Scientific Research Applications
Molecular Structure and Synthesis
- A study on the molecular-crystal structure of a related compound, 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, revealed insights into the geometry and conformation of the heterocyclic ring, which could inform the synthesis and pharmacological applications of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one (Andronati et al., 1982).
- Research on the synthesis of saturated 1,4-benzodiazepines through Pd-catalyzed carboamination reactions offers a novel synthetic pathway that could potentially be applied to the synthesis of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one, enhancing yields and selectivity (Neukom, Aquino, & Wolfe, 2011).
Medicinal Chemistry Applications
- The enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones, including potential derivatives of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one, showcases the ability to produce enantiopure compounds. Such compounds could have significant therapeutic potential due to their high specificity and reduced side effects (Carlier et al., 2006).
- The use of 1,4-benzodiazepin-2-ones in areas of medicinal chemistry beyond classical CNS treatments, such as G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents, indicates a broad potential for 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one in novel therapeutic applications (Spencer, Rathnam, & Chowdhry, 2010).
Innovative Applications and Synthesis Techniques
- The characterization of a novel benzodiazepine derivative focusing on its metabolic and pharmacokinetic properties provides a framework for understanding how modifications to the benzodiazepine core structure, such as those in 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one, can influence drug action and metabolism. This research could guide the development of new benzodiazepine-based therapeutics with improved pharmacological profiles (Ling et al., 2015).
- A study on the microwave-assisted synthesis of 1,4-benzodiazepin-5-ones highlights a method that could be applied to the efficient and rapid synthesis of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one, potentially reducing reaction times and improving yields (Santagada et al., 2001).
properties
IUPAC Name |
4-methyl-1,5-dihydro-1,5-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-6-10(13)12-9-5-3-2-4-8(9)11-7/h2-6,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXJWZAMMLWMEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401049 | |
Record name | AC1N64NK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one | |
CAS RN |
60568-46-9 | |
Record name | AC1N64NK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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